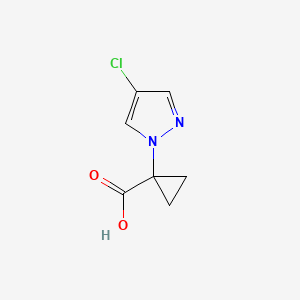

1-(4-chloro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

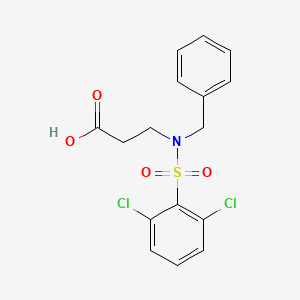

“1-(4-chloro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C7H7ClN2O2 . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .

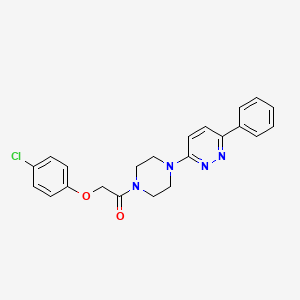

Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclopropane ring attached to a carboxylic acid group and a 4-chloro-1H-pyrazol-1-yl group .Aplicaciones Científicas De Investigación

Experimental Studies and Computational Analysis

Research on 1-(4-chloro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid and its derivatives has contributed significantly to various scientific fields, including organic synthesis, computational chemistry, and the design of new compounds with potential applications.

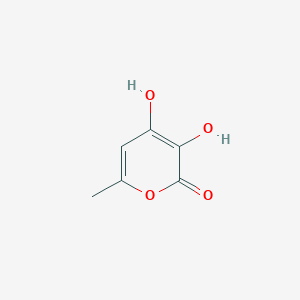

Synthesis and Characterization : Studies have focused on synthesizing various derivatives of cyclopropanecarboxylic acid, exploring their chemical structures and properties. For instance, reactions involving cyclopropanecarboxylic acid lead to the formation of compounds with diverse structural features, demonstrating the versatility of this chemical in synthesis (Yıldırım, Kandemirli, & Akçamur, 2005). Similarly, the annulation of cyclopropanecarboxylates with arylhydrazines under Brönsted acid mediation offers a method for generating structurally diverse pyrazole derivatives (Xue, Liu, Qing, & Wang, 2016).

Computational Studies : Theoretical calculations and computational methods have been applied to understand the mechanisms and properties of cyclopropane derivatives. This includes semi-empirical AM1 calculations to study the reaction mechanisms, as well as density-functional-theory (DFT) calculations for structural determinations (Shen, Huang, Diao, & Lei, 2012).

Application in Catalysis : Copper(I) pyrazolate complexes derived from pyrazole carboxylic acids have been synthesized and applied as catalysts for the conversion of alkenes into cyclopropane derivatives. These complexes demonstrate the utility of cyclopropanecarboxylic acid derivatives in facilitating important chemical transformations (Maspero, Brenna, Galli, & Penoni, 2003).

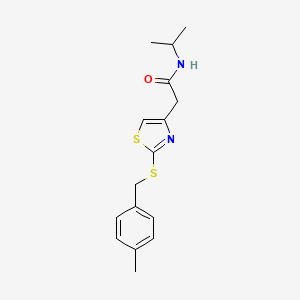

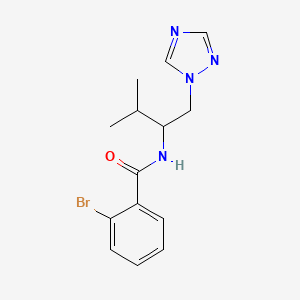

Synthesis of Heterocycles : The reactivity of cyclopropane derivatives has been exploited to create a variety of heterocyclic compounds, showcasing the compound's role in the synthesis of biologically and pharmacologically relevant molecules. For example, the synthesis of thiadiazoles and 1,2,4-triazoles from cyclopropane dicarboxylic acid highlights the compound's contribution to the development of new heterocyclic compounds with potential applications in medicinal chemistry (Sharba, Al-Bayati, Rezki, & Aouad, 2005).

Mecanismo De Acción

Target of Action

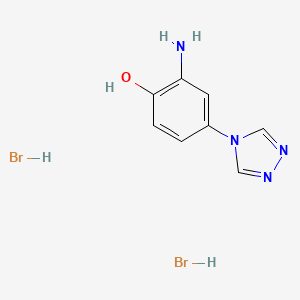

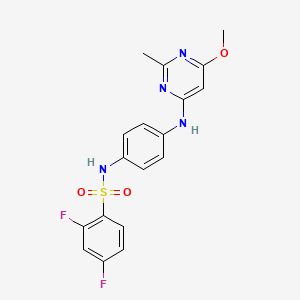

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .

Mode of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Propiedades

IUPAC Name |

1-(4-chloropyrazol-1-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-5-3-9-10(4-5)7(1-2-7)6(11)12/h3-4H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQWMNQELZDIST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N2C=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Diethylamino)methyl]aniline](/img/structure/B2924613.png)

![6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2924618.png)

![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2924626.png)

![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2924634.png)